3-Epidehydropachymic acid

概要

説明

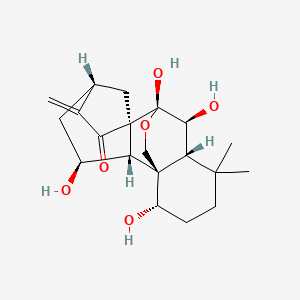

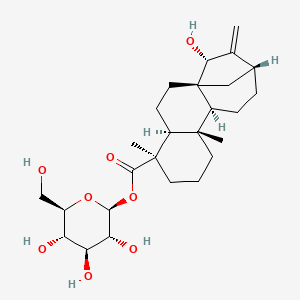

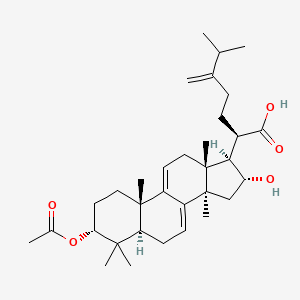

3-Epidehydropachymic acid is a lanostane triterpenoid . Its molecular formula is C33H50O5 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C33H50O5 . It has a monoisotopic mass of 526.365845 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 629.3±55.0 °C at 760 mmHg, and a flash point of 192.1±25.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .科学的研究の応用

Translational Applications in Epidemiology

3-Epidehydropachymic acid, as a biomarker or disease risk factor, could be significant in translational epidemiology. Translational research in epidemiology bridges the gap between scientific discoveries and public health impact. It involves four phases, where epidemiology plays a crucial role in developing applications for practice, evaluating efficacy through studies, assessing barriers for implementation, and evaluating the impact on population health outcomes (Khoury, Gwinn & Ioannidis, 2010).

Cytotoxic and Antioxidant Activities

Research has shown that lanostane-type triterpenes like this compound exhibit cytotoxicity against certain cancer cell lines. Specifically, compounds like this compound have demonstrated notable cytotoxicity against human lung cancer cell line A549 and human prostate cancer cell line DU145. This highlights its potential use in cancer research and therapy (Zhou, Zhang, Gapter, Ling, Agarwal & Ng, 2008).

Analytical Chemistry and Quality Control

This compound's identification and quantification are crucial in analytical chemistry, particularly in quality control of herbal preparations like Poria cocos. Advanced techniques like RP-HPLC with UV wavelengths switch are used for its detection, ensuring the quality and consistency of herbal products (Che, Li, Huo, Chen & Bi, 2010).

Extraction and Separation Techniques

In the field of separation science, methods have been developed for the extraction and separation of triterpene acids like this compound from natural sources. Techniques such as acid-alkali extraction and high-speed counter-current chromatography are utilized to obtain high-purity compounds. These methods are essential for the detailed study of these compounds and their potential applications (Dong, Yan, Li, Wang, Wang & Yang, 2014).

Role in Cancer Epigenetics

While not directly linked to this compound, the broader field of cancer epigenetics, which deals with the study of heritable changes in gene expression, is an emerging area. Discoveries in this field can potentially be applied to the study of compounds like this compound, exploring their role in genetic and epigenetic mechanisms in cancer (Rodríguez-Paredes & Esteller, 2011)

Safety and Hazards

作用機序

Target of Action

3-Epidehydropachymic acid, a lanostane triterpenoid, has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 . This suggests that the primary targets of this compound are likely to be components of the cellular machinery involved in the survival and proliferation of these cells.

Mode of Action

Its cytotoxic effects against the thp-1 cell line suggest that it may interact with its targets to induce cell death or inhibit cell proliferation

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on the THP-1 cell line, it is plausible that it may influence pathways related to cell survival, apoptosis, or cell cycle regulation

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on the THP-1 cell line . This suggests that it may have potential therapeutic applications in the treatment of acute monocytic leukemia.

生化学分析

Biochemical Properties

It is known that this compound is a white crystalline powder, insoluble in water but soluble in organic solvents such as methanol and ethanol .

Cellular Effects

It has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 .

Temporal Effects in Laboratory Settings

It is recommended that the compound be stored at -20°C for long-term stability .

特性

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIALJIVPUCERT-ROLXBSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312385 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168293-15-0 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

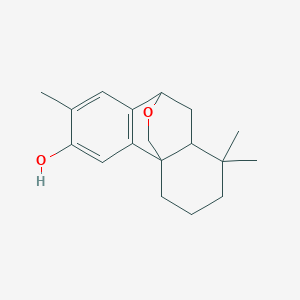

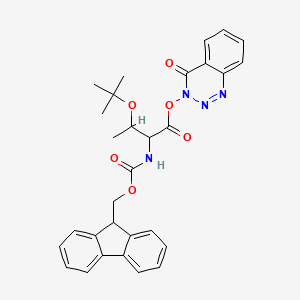

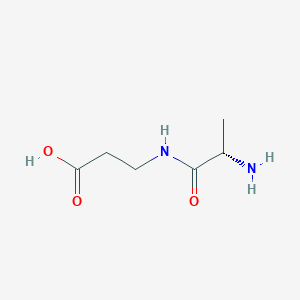

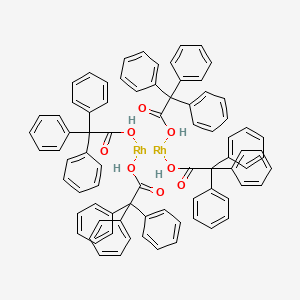

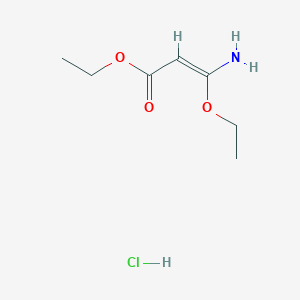

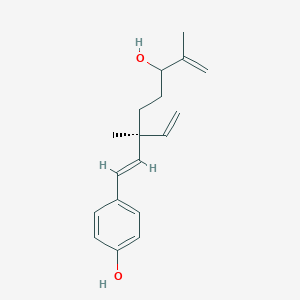

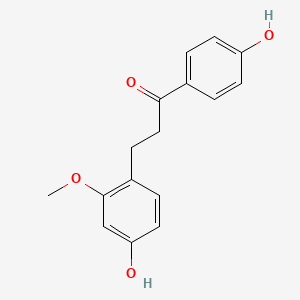

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

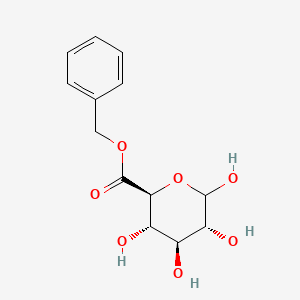

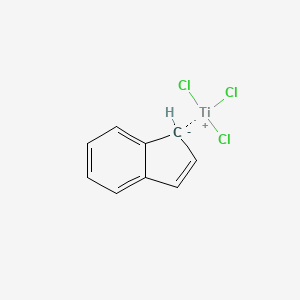

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)